n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea
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Overview
Description
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
The synthesis of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea typically involves the reaction of thiophene derivatives with isocyanates. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes with the use of desiccants like calcium chloride .
Chemical Reactions Analysis
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound exhibits various biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, such as kinases and other enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics
Mechanism of Action
The mechanism of action of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to various downstream effects, including the modulation of cellular signaling pathways and the regulation of gene expression .
Comparison with Similar Compounds
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-(2-ethylbutyl)urea can be compared with other thienopyrimidine derivatives, such as:
4-Aminothieno[2,3-d]pyrimidine: Similar in structure but lacks the phenyl and ethylbutyl groups, which may affect its biological activity and solubility.
4-Aminothieno[3,2-d]pyrimidine: Another isomer with different positioning of the nitrogen atoms in the pyrimidine ring, leading to variations in its chemical reactivity and biological properties.
4-Aminothieno[3,4-d]pyrimidine: This compound has a different ring fusion pattern, which can influence its interaction with molecular targets and its overall stability
Properties
CAS No. |
607711-31-9 |
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Molecular Formula |
C19H23N5OS |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(2-ethylbutyl)urea |
InChI |
InChI=1S/C19H23N5OS/c1-3-12(4-2)9-21-19(25)24-14-7-5-13(6-8-14)15-10-26-18-16(15)17(20)22-11-23-18/h5-8,10-12H,3-4,9H2,1-2H3,(H2,20,22,23)(H2,21,24,25) |
InChI Key |
ORQSKLVAAULMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC(=O)NC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N |
Origin of Product |
United States |
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